molecular formula C11H16ClN B15362930 cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride

cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride

Cat. No.: B15362930
M. Wt: 197.70 g/mol
InChI Key: MJNPUHIBDNWSPZ-UHFFFAOYSA-N
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Description

cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C11H16ClN . It is a derivative of cyclobutanamine, featuring a phenyl group and a methyl group attached to the cyclobutane ring, and is commonly used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Reduction of a ketone: Starting with a suitable ketone precursor, the compound can be synthesized through a reduction reaction using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Amination of a cycloalkene: Another method involves the amination of a cycloalkene using ammonia or an amine source under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain different derivatives.

  • Substitution: Substitution reactions involving the replacement of functional groups can also be carried out.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxo-compounds, reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.

Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It is often employed in assays to investigate the biological activity of various compounds.

Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacturing of pharmaceutical intermediates.

Mechanism of Action

The mechanism by which cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • cis-1-Methyl-3-phenyl-cyclobutanamine

  • trans-1-Methyl-3-phenyl-cyclobutanamine

  • 1-Methyl-3-phenyl-cyclobutanamine

Uniqueness: cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of the hydrochloride group also affects its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

1-methyl-3-phenylcyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-11(12)7-10(8-11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H

InChI Key

MJNPUHIBDNWSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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